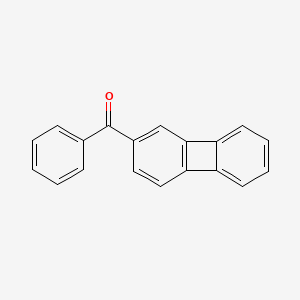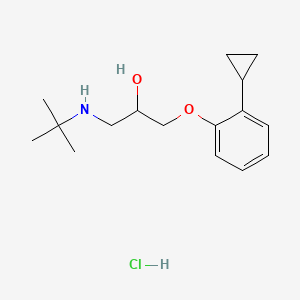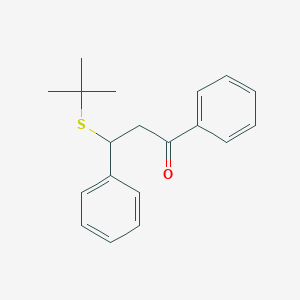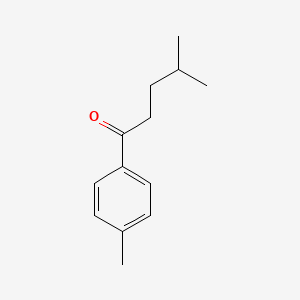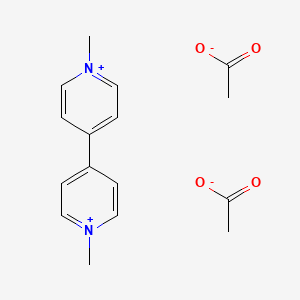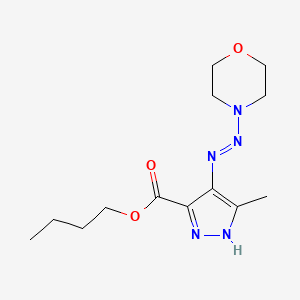
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is notable for its unique structure, which includes a butyl ester group, a methyl group, and a morpholinylhydrazinylidene moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to further functionalization.
For the specific synthesis of this compound, the following steps are generally involved:
Formation of the pyrazole core: This can be done by reacting hydrazine hydrate with a β-keto ester in the presence of an acid catalyst.
Introduction of the morpholinylhydrazinylidene group: This step involves the reaction of the pyrazole intermediate with morpholine and hydrazine hydrate under reflux conditions.
Esterification: The final step is the esterification of the carboxylic acid group with butanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinylidene group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with varying functional groups.
Scientific Research Applications
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Industry: Utilized in the development of novel materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The pyrazole ring’s electronic properties can also modulate its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of specific enzymes or signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Butyl 5-methyl-4-(phenylhydrazinylidene)pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a morpholinyl group.
Ethyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a butyl ester.
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the morpholinylhydrazinylidene group enhances its solubility and reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
27218-42-4 |
|---|---|
Molecular Formula |
C13H21N5O3 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
butyl 5-methyl-4-(morpholin-4-yldiazenyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H21N5O3/c1-3-4-7-21-13(19)12-11(10(2)14-15-12)16-17-18-5-8-20-9-6-18/h3-9H2,1-2H3,(H,14,15) |
InChI Key |
IKFJDGZDIBYPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=NNC(=C1N=NN2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


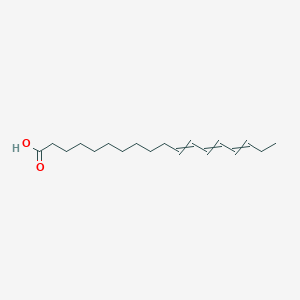
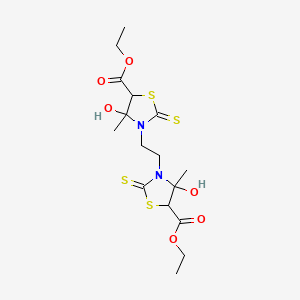
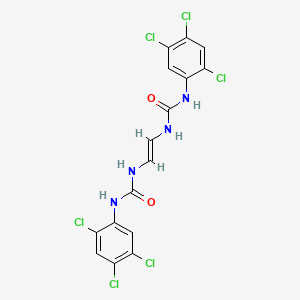
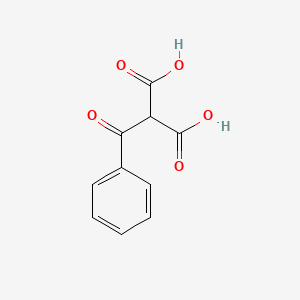
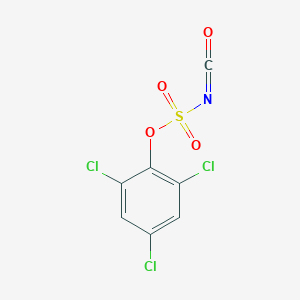
![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
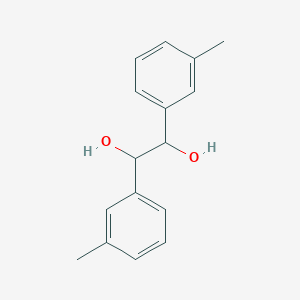
![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
